7-Bromothieno[3,2-d]pyrimidin-4-amine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

7-Bromothieno[3,2-d]pyrimidin-4-amine is a privileged heterocyclic building block for kinase-targeted drug discovery. The bromine atom at the 7-position serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling modular synthesis of diverse 7-aryl/heteroaryl libraries. Critically, the 7-bromo regioisomer is non-equivalent to 6-bromo analogs—SAR studies confirm that halogen substitution position drives significant shifts in kinase selectivity and potency. With MW 230.08 g/mol and zero rotatable bonds, this rigid fragment is ideal for FBDD campaigns targeting SRC family kinases. Patent literature identifies this exact intermediate for antineoplastic agent development, underscoring its direct industrial relevance in oncology pipeline programs.

Molecular Formula C6H4BrN3S
Molecular Weight 230.083
CAS No. 1318133-32-2
Cat. No. B572470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromothieno[3,2-d]pyrimidin-4-amine
CAS1318133-32-2
Molecular FormulaC6H4BrN3S
Molecular Weight230.083
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=NC=N2)N)Br
InChIInChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10)
InChIKeyHOIZVIAMXIFSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromothieno[3,2-d]pyrimidin-4-amine (CAS 1318133-32-2): A Core Heterocyclic Scaffold for Kinase Inhibitor and Antineoplastic Research


7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core, a bromine atom at the 7-position of the thiophene ring, and a primary amine at the 4-position of the pyrimidine ring . This scaffold belongs to a privileged class of compounds extensively explored for protein kinase inhibition [1] and is specifically recognized as a key intermediate in the development of novel antineoplastic agents targeting SRC family protein kinases [2].

Why 7-Bromothieno[3,2-d]pyrimidin-4-amine (CAS 1318133-32-2) Cannot Be Substituted with Other Thienopyrimidine Analogs


The specific substitution pattern on the thieno[3,2-d]pyrimidine core dictates both synthetic utility and biological target engagement. The bromine atom at the 7-position is a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the modular synthesis of diverse 7-aryl/heteroaryl libraries [1]. Analogs with the bromine at the 6-position or those lacking the halogen entirely exhibit different reactivity profiles and cannot access the same chemical space [2]. Furthermore, structure-activity relationship (SAR) studies on this scaffold confirm that the position of halogen substitution (e.g., 6-bromo vs. 7-bromo) leads to significant shifts in kinase selectivity and potency, rendering simple substitution non-equivalent for drug discovery programs [3].

Quantitative Evidence for 7-Bromothieno[3,2-d]pyrimidin-4-amine (CAS 1318133-32-2) Over Comparators


Synthetic Versatility: Efficient Conversion to 7-Aryl Libraries via Suzuki Coupling

The 7-bromo substituent enables high-yielding, solution-phase parallel synthesis of focused kinase inhibitor libraries via Suzuki-Miyaura cross-coupling. This methodology demonstrates that 7-bromothieno[3,2-d]pyrimidin-4-amine is a superior building block for generating molecular diversity at the 7-position compared to 6-bromo or unsubstituted analogs, which cannot undergo the same selective transformation [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

High-Purity Commercial Availability for Reproducible Research

Commercial suppliers consistently offer 7-bromothieno[3,2-d]pyrimidin-4-amine at ≥98% purity, a standard that is not uniformly met for less common regioisomers like 6-bromo or 7-iodo analogs . This high purity minimizes the need for costly and time-consuming in-house purification before use in sensitive catalytic reactions.

Analytical Chemistry Procurement Quality Control

Established Synthetic Route with High Reported Yield

The compound can be synthesized via ammonolysis of 7-bromo-4-chlorothieno[3,2-d]pyrimidine with a reported yield of approximately 98% [1]. This high-yielding route provides a cost-effective and scalable advantage compared to the synthesis of alternative regioisomers (e.g., 6-bromo analogs), which may require more complex or lower-yielding cyclization sequences [2].

Process Chemistry Organic Synthesis Scalability

Structural Rigidity and Defined Physicochemical Properties

7-Bromothieno[3,2-d]pyrimidin-4-amine possesses zero rotatable bonds and a monoisotopic mass of 228.931 g/mol [1]. This structural rigidity and defined molecular weight profile are favorable for fragment-based drug design (FBDD) and lead optimization, contrasting with more flexible analogs (e.g., N-alkyl derivatives) which may introduce entropic penalties or undesirable pharmacokinetic properties [2].

Computational Chemistry Drug Design Physicochemical Properties

Optimal Application Scenarios for Procuring 7-Bromothieno[3,2-d]pyrimidin-4-amine (CAS 1318133-32-2)


Parallel Synthesis of 7-Aryl Thienopyrimidine Kinase Inhibitor Libraries

As demonstrated by Heinrich et al., this compound is the optimal starting material for generating diverse 7-arylthieno[3,2-d]pyrimidin-4-amine libraries via high-throughput Suzuki coupling [1]. Its unique regiochemistry ensures exclusive functionalization at the 7-position, enabling SAR studies on this critical vector.

Development of Selective Kinase Inhibitors for Oncology and Anti-Infectives

The scaffold's established role in inhibiting protein kinases [2] and cytochrome bd oxidase in Mycobacterium tuberculosis [3] positions 7-bromothieno[3,2-d]pyrimidin-4-amine as a strategic building block for medicinal chemistry programs targeting cancer, bacterial infections, and inflammatory diseases.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With its low molecular weight (230.08 g/mol), zero rotatable bonds, and a bromine atom suitable for rapid analoging via cross-coupling , this compound serves as an ideal, rigid fragment for FBDD campaigns aimed at improving ligand efficiency and target selectivity.

Synthesis of Advanced Intermediates for SRC Family Kinase Inhibitors

Patent literature specifically identifies 7-bromine-4-amino-thienopyrimidine as a key intermediate in the preparation of novel antineoplastic agents that inhibit SRC family protein kinases [4], highlighting its direct industrial relevance in oncology pipeline development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromothieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.